5-nitro-1H-1,2,4-triazol-3-amine;hydrate
Description
Nitro groups (-NO₂): Adding nitro groups is a classic strategy to improve oxygen balance and increase density and detonation performance. Compounds like 5-nitro-1H-1,2,4-triazol-3-amine and 3-nitro-1,2,4-triazol-5-one (NTO) exemplify this approach. nih.govacs.org
Amino groups (-NH₂): The amino group can enhance thermal stability and reduce sensitivity through the formation of extensive intermolecular and intramolecular hydrogen bonds. It also contributes to the planarity of the molecule, which can facilitate stable crystal packing. rsc.org
Azo bridges (-N=N-): Linking heterocyclic rings with an azo bridge is a powerful method to significantly increase the nitrogen content and heat of formation, leading to materials with exceptional detonation properties. nih.govacs.org
Structure
3D Structure of Parent
Properties
CAS No. |
137992-38-2 |
|---|---|
Molecular Formula |
C2H5N5O3 |
Molecular Weight |
147.09 g/mol |
IUPAC Name |
5-nitro-1H-1,2,4-triazol-3-amine;hydrate |
InChI |
InChI=1S/C2H3N5O2.H2O/c3-1-4-2(6-5-1)7(8)9;/h(H3,3,4,5,6);1H2 |
InChI Key |
MMLZIQGCJLOLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=N1)[N+](=O)[O-])N.O |
Origin of Product |
United States |
Balancing Energy and Sensitivity:a Persistent Challenge in Energetic Materials Design is That High Energy and Low Sensitivity Are Often Conflicting Properties. the Triazole Framework Offers a Robust Platform for Achieving a Favorable Balance. the Inherent Stability of the Aromatic Triazole Ring Contributes to the Overall Insensitivity of the Resulting Compounds. by Carefully Combining Functional Groups—for Instance, Pairing the Energy Enhancing Nitro Group with the Sensitivity Reducing Amino Group—researchers Can Develop Materials That Possess High Power but Are Less Susceptible to Accidental Initiation from Shock, Friction, or Impact.nih.govacs.orgthe Development of Compounds Like 5 Amino 3 Nitro 1,2,4 Triazole, Known As an Insensitive High Explosive, is a Testament to the Success of This Principle.acs.org
The following table compares the influence of different structural features on the properties of triazole-based energetic materials.
| Design Principle | Structural Feature | Effect on Properties | Example Compound(s) |
| High Nitrogen Content | Fused heterocycles (e.g., triazole-tetrazole) | High heat of formation, high gas volume | Fused triazole-tetrazine derivatives |
| Functionalization | Nitro (-NO₂) and Amino (-NH₂) groups | Balances energy (nitro) and sensitivity (amino) | 5-amino-3-nitro-1,2,4-triazole (ANTA) |
| Bridging Groups | Azo linkage (-N=N-) | Increases density and detonation performance | 5,5′-Dinitro-3,3′-azo-1,2,4-triazole |
| Molecular Packing | Planar structures, Hydrogen bonding | High density, enhanced thermal stability | Derivatives with extensive hydrogen bond networks |
By systematically applying these principles, scientists continue to push the boundaries of energetic materials science, creating novel triazole-based compounds with performance characteristics superior to traditional explosives like RDX and HMX. rsc.orgnih.gov
Reactivity and Derivatization Chemistry of 5 Nitro 1h 1,2,4 Triazol 3 Amine
Modifications of the Amino Group
The amino group on the triazole ring is a key site for derivatization, enabling the synthesis of a wide range of new compounds through various reactions.
While the direct addition of another amino group to the existing exocyclic amine is not a common transformation, amination in the context of nitroazoles often refers to the introduction of amino groups onto the heterocyclic ring. For instance, the synthesis of ANTA itself can be achieved via a one-step C-amination reaction of 3-nitro-1H-1,2,4-triazole. nih.gov
Further modifications involving the amino group can lead to nitrogen-rich derivatives. For example, N-amino compounds can be synthesized using amination reagents like hydroxylamine-O-sulfonic acid (HOSA). researchgate.net The introduction of an N-amino group into a nitroazole ring has been shown to improve nitrogen content and heat of formation. researchgate.net
Table 1: Synthesis of Amino Nitroazoles
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 3-nitro-1H-1,2,4-triazole | 1,1,1-trimethylhydrazinium iodide | 5-Amino-3-nitro-1H-1,2,4-triazole (ANTA) | nih.gov |
The primary amino group of 5-nitro-1H-1,2,4-triazol-3-amine can undergo diazotization, a reaction that converts it into a diazonium salt. This transformation is a critical step for introducing other functional groups into the molecule. researchgate.netacs.org The resulting diazonium intermediate is highly reactive and can be used in subsequent transformations.
In the case of similar heterocyclic amines, such as 5-aminopyrazoles, the diazo compound formed upon nitrosation can undergo intramolecular azo coupling, leading to the formation of fused ring systems like pyrazolo[3,4-c]cinnolines. researchgate.net This highlights a potential pathway for creating more complex heterocyclic structures from ANTA. The Pinner reaction strategy, involving intermediate carboxyimidates, can also be employed for heterocyclization to form substituted triazolylacetates or 3-amino-1H-pyrazol-5(4H)-ones. nih.gov
The amino group and the nitrogen atoms within the triazole ring are susceptible to alkylation and acylation. researchgate.net The acetylation of the related compound 5-amino-1H- nih.govresearchgate.netfrontiersin.orgtriazole has been studied, showing that reaction with acetic anhydride (B1165640) can lead to mono- or diacetylated derivatives depending on the conditions. nih.gov This suggests that 5-nitro-1H-1,2,4-triazol-3-amine would behave similarly, allowing for the introduction of acyl groups.
Alkylation of the 1,2,4-triazole (B32235) ring system typically affords both 1- and 4-alkylated isomers. researchgate.net For ANTA, these reactions provide a pathway to synthesize various derivatives. For example, ANTA can be condensed with 2,4,6-trinitrochlorobenzene in a nucleophilic substitution reaction to yield 1-picryl-3-amino-5-nitro-1,2,4-triazole. energetic-materials.org.cn
Table 2: Example of Alkylation/Arylation of ANTA
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
|---|
Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the molecule. It can also be chemically transformed, primarily through reduction.
The selective reduction of the nitro group on 5-nitro-1H-1,2,4-triazol-3-amine to an amino group is a key transformation. This reaction yields 3,5-diamino-1H-1,2,4-triazole (DAT), another important energetic material synthon. researchgate.net The reverse reaction, the selective oxidation of DAT to ANTA, is also well-established, indicating the feasibility of this reduction. researchgate.net This transformation allows for the conversion between these two fundamental building blocks in energetic materials chemistry.
The nitro group itself is in a high oxidation state and is generally not susceptible to further oxidation. However, the molecule as a whole can participate in oxidation reactions, often involving other parts of the structure. For example, the oxidation of related amino triazole compounds can lead to the formation of new products. The biotransformation product of a similar compound, 3-amino-1,2,4-triazol-5-one (ATO), is highly susceptible to oxidation by minerals like birnessite, leading to complete transformation into urea, CO2, and N2. nih.gov While this specific reaction relates to environmental degradation, it demonstrates the potential for oxidative pathways. In synthetic chemistry, oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) are used in cyclization reactions to form triazole frameworks, highlighting the role of oxidants in the broader chemistry of these heterocycles. frontiersin.orgnih.gov
Nucleophilic Substitution on the Triazole Ring
The 1,2,4-triazole ring can participate in nucleophilic substitution reactions, although the reactivity is influenced by the substituents present. nih.gov In the case of ANTA, the electron-withdrawing nitro group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The molecule possesses two primary reaction centers for substitution: the exocyclic amino group (-NH2) and the ring nitrogen (-NH-). researchgate.net
Research has demonstrated that the anionic form of ANTA can act as a nucleophile, attacking electrophilic centers. A notable example is the reaction of ANTA with 4,6-dichloro-5-nitro-pyrimidine (DCNP). In this synthesis, ANTA, activated by a base such as sodium methoxide, displaces the chlorine atoms on the pyrimidine (B1678525) ring to form 4,6-bis-(5-amino-3-nitro-1,2,4-triazol-1-yl)-5-nitropyrimidine (DANTNP). researchgate.net The reaction proceeds under relatively mild conditions, and the yield can be significantly improved by the addition of a phase-transfer catalyst like 18-crown-6 (B118740) ether. researchgate.net
| Nucleophile | Electrophile | Base / Catalyst | Product | Yield (%) |
| 5-amino-3-nitro-1,2,4-triazole (ANTA) | 4,6-dichloro-5-nitro-pyrimidine (DCNP) | CH3ONa | 4,6-bis-(5-amino-3-nitro-1,2,4-triazol-1-yl)-5-nitropyrimidine (DANTNP) | 68 |
| 5-amino-3-nitro-1,2,4-triazole (ANTA) | 4,6-dichloro-5-nitro-pyrimidine (DCNP) | CH3ONa / 18-crown-6-ether | 4,6-bis-(5-amino-3-nitro-1,2,4-triazol-1-yl)-5-nitropyrimidine (DANTNP) | 84 |
This table showcases the nucleophilic substitution reaction of ANTA with an electrophilic pyrimidine derivative, highlighting the improvement in yield with a phase-transfer catalyst.
Cyclization and Ring Expansion Reactions to Form Fused Heterocycles
The inherent reactivity of the amino and triazole ring nitrogens in ANTA and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular cyclization, leading to the formation of bicyclic structures with a high nitrogen content.
A key strategy involves the derivatization of ANTA to introduce a reactive group that can subsequently cyclize. For instance, 5-bromo-3-nitro-1,2,4-triazole (BNT) can be converted in three steps to 5-hydrazino-3-nitro-1,2,4-triazole (HNT). rsc.org The resulting hydrazino moiety is a potent nucleophile that facilitates intramolecular cyclization. Treatment of HNT with nitrous acid leads to the formation of 5-azido-3-nitro-1,2,4-triazole, which upon heating undergoes denitrogenation and cyclization to yield the fused triazolo[4,3-b] researchgate.netnih.govresearchgate.nettriazole ring system. rsc.org This particular fused heterocycle is noted for its high thermal stability. rsc.org
Ring expansion and contraction reactions are fundamental transformations in organic chemistry for accessing different ring sizes. wikipedia.org While direct ring expansion of the ANTA triazole core is not commonly reported, the principles of such reactions, often involving intermediates like carbenes or nitrenes, are applied in broader heterocyclic chemistry to construct larger ring systems from smaller ones. nih.govwikipedia.org The synthesis of fused heterocycles from ANTA derivatives is a more prevalent strategy, effectively embedding the triazole core within a larger, more complex structure.
| Starting Material | Key Reagents | Intermediate | Fused Heterocycle Product |
| 5-hydrazino-3-nitro-1,2,4-triazole (HNT) | 1. HONO2. Heat | 5-azido-3-nitro-1,2,4-triazole | 6-nitro- researchgate.netnih.govresearchgate.nettriazolo[4,3-b] researchgate.netnih.govresearchgate.nettriazole |
This table outlines a synthetic pathway from a derivative of ANTA to a fused triazolo-triazole system, a class of high-nitrogen heterocycles.
Synthesis of Complex Triazole-Based Scaffolds and Poly-Nitrogen Systems
ANTA serves as a fundamental building block for constructing larger, more complex molecules, particularly energetic materials rich in nitrogen. researchgate.net The combination of amino and nitro groups on the stable triazole ring allows for extensive derivatization to create advanced scaffolds and poly-nitrogen systems.
One approach involves linking multiple ANTA units. As previously mentioned, the synthesis of DANTNP connects two ANTA molecules to a central pyrimidine ring, significantly increasing the nitrogen content and molecular weight. researchgate.net Another strategy is the introduction of highly energetic functional groups. For example, various polynitro-1,2,4-triazoles have been synthesized incorporating the trinitromethyl group, a moiety known to enhance density and detonation performance. acs.org The synthesis of 1-amino-5-nitro-3-(trinitromethyl)-1,2,4-triazole demonstrates the incorporation of both an N-amino and a trinitromethyl group onto the triazole framework. nih.gov
Furthermore, ANTA derivatives are used in cascade reactions to build complex heterocyclic scaffolds. The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from aminoguanidine (B1677879) (a precursor to the aminotriazole core) and succinic anhydride demonstrates the construction of more elaborate structures. rsc.org These methods highlight the modularity of using the aminotriazole framework to develop new compounds with tailored properties. rsc.orgekb.eg
| Precursor | Reagents / Method | Resulting Scaffold / System | Key Feature |
| ANTA | 4,6-dichloro-5-nitro-pyrimidine | 4,6-bis-(5-amino-3-nitro-1,2,4-triazol-1-yl)-5-nitropyrimidine | Linked poly-nitrogen system |
| 1,2,4-triazole derivative | Nitration / Substitution | 1-amino-5-nitro-3-(trinitromethyl)-1,2,4-triazole | Poly-nitro and N-amino functionalization |
| Aminoguanidine, Succinic Anhydride, Amines | Microwave-assisted recyclization | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Complex triazole-based scaffold |
This table provides examples of how the 5-amino-1,2,4-triazole core is utilized to synthesize more complex molecules, including linked rings and poly-nitro functionalized systems.
Exploration of Reaction Mechanisms under Varied Conditions (e.g., Thermal, Microwave)
The conditions under which reactions involving ANTA and its derivatives are performed can significantly influence the outcome, reaction rate, and product distribution. Both thermal and microwave-assisted conditions have been explored to understand and optimize these transformations.
Thermal Mechanisms: The thermal decomposition of nitro-1,2,4-triazoles is a complex process involving multiple competing pathways. Theoretical studies using density functional theory have been employed to simulate these mechanisms. researchgate.net For C-nitro-1,2,4-triazoles, a primary decomposition pathway is initiated by the cleavage of the C-NO2 bond. Other potential initial steps include hydrogen migration from a ring nitrogen to the nitro group (nitro-nitrite isomerization) or ring-opening reactions. researchgate.net The subsequent steps involve the formation of various small molecule products such as N2, N2O, NO, CO2, and HCN. researchgate.net These computational studies provide insight into the stability of different isomers and predict the most favorable decomposition pathways, which is crucial for the design of stable energetic materials. researchgate.net
Microwave-Assisted Reactions: Microwave irradiation has emerged as a powerful tool in the synthesis of 1,2,4-triazole derivatives, offering significant advantages over conventional heating methods. nih.govrjptonline.org Reactions performed under microwave conditions often exhibit dramatically reduced reaction times, improved yields, and higher product purity. rjptonline.orgscielo.org.za
For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was successfully achieved by reacting N-guanidinosuccinimide with various amines under microwave irradiation. rsc.org Similarly, the direct condensation of carboxylic acids with aminoguanidine bicarbonate to form 5-substituted 3-amino-1,2,4-triazoles is efficiently conducted using controlled microwave synthesis, a method particularly suitable for volatile starting materials. mdpi.com The comparison between conventional and microwave-assisted synthesis consistently demonstrates the latter's efficiency, reducing reaction times from hours to mere minutes. nih.gov
| Reaction | Method | Temperature (°C) | Time | Yield (%) |
| Synthesis of triazole-thione derivatives | Conventional | Reflux | 290 min | 78 |
| Synthesis of triazole-thione derivatives | Microwave | - | 10-25 min | 97 |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | - | > 4 hours | - |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Microwave | - | 1 min | 85 |
This table compares the efficiency of conventional heating versus microwave irradiation for the synthesis of 1,2,4-triazole derivatives, illustrating the significant reduction in reaction time and improvement in yield achieved with microwave assistance. nih.gov
Energetic Properties Research of 5 Nitro 1h 1,2,4 Triazol 3 Amine and Its Derivatives
Detonation Performance Characterization
The detonation performance of an energetic material is a primary measure of its energy output and effectiveness. Key parameters used to characterize this performance are detonation velocity (D) and detonation pressure (P). For ANTA and its derivatives, these properties are extensively studied through computational methods.
The calculated detonation velocity represents the speed at which the detonation wave travels through the explosive material. 5-amino-3-nitro-1,2,4-triazole (ANTA) itself exhibits a significant detonation velocity of approximately 8460 m/s at a density of 1.819 g/cm³. researchgate.net Theoretical studies on various derivatives show that the introduction of specific functional groups can further increase this velocity. For instance, some N-oxide derivatives of related azobistriazoles have been calculated to have detonation velocities as high as 10,275 m/s. rsc.org Similarly, certain 1,2,4-triazole (B32235) N-oxide derivatives containing isomerized nitro and amino groups have shown potential for high detonation velocities, with some calculated values reaching up to 9906 m/s. nih.gov
| Compound | Calculated Detonation Velocity (D) (m/s) | Reference |
|---|---|---|
| 5-amino-3-nitro-1,2,4-triazole (ANTA) | ~8460 | researchgate.net |
| N-Aminonitroazole Derivative (1n) | 8194 - 9156 (range for series) | nih.gov |
| 1,2,4-Triazole N-oxide Derivative (NATNO-3) | 9906 | nih.gov |
| Azobistriazole N-oxide Derivative (C6-NO(2)) | 10275 | rsc.org |
Detonation pressure is the pressure of the shock wave front as it moves through the explosive. It is a critical indicator of an explosive's brisance or shattering power. For derivatives of 3-nitro-1H-1,2,4-triazole, calculated detonation pressures can range from 27.4 to 39.2 GPa. nih.gov The introduction of certain substituents, particularly C-amino groups, has been shown to enhance detonation pressure. nih.gov For comparison, similar ketone-based energetic compounds like OXO-9, which also feature a heterocyclic structure, exhibit superior detonation performance with a calculated pressure of 29.3 GPa. acs.org
| Compound | Calculated Detonation Pressure (P) (GPa) | Reference |
|---|---|---|
| 3-nitro-1H-1,2,4-triazole Derivatives (general range) | 27.4 - 39.2 | nih.gov |
| 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) | >29.05 | acs.org |
| [2,2′-bi(1,3,4-oxadiazole)]-5,5′(4H,4′H)-dione (OXO-9) | 29.3 | acs.org |
| ICM-101 (a 1,3,4-oxadiazole-based compound) | 41.9 | acs.org |
The molecular architecture of ANTA derivatives profoundly influences their detonation characteristics. Research consistently shows that the strategic addition of specific functional groups can significantly enhance performance. nih.govresearchgate.net
Nitro and Other Energetic Groups: The introduction of additional nitro (–NO2), azido (B1232118) (–N3), nitramino (–NHNO2), or fluoroamino (–NF2) groups generally increases the density and heat of formation of the compound, which in turn leads to higher detonation velocities and pressures. researchgate.netresearchgate.net
Amino Groups: The placement of amino (–NH2) groups is a key factor. Attaching an amino group to a carbon atom of the triazole ring (C-amino) tends to enhance density, detonation velocity, and pressure. nih.gov Conversely, attaching it to a nitrogen atom (N-amino) often improves nitrogen content, heat of formation, and impact sensitivity, making the compound more stable but potentially less powerful. nih.gov
N-Oxide Groups: The formation of N-oxides on the triazole ring is another effective strategy for improving energetic properties. The N-oxide group can increase the density and oxygen balance of the molecule, leading to enhanced detonation performance. rsc.orgnih.gov
Thermal Stability Investigations
Thermal stability is a crucial property for energetic materials, dictating their safety, storage, and handling requirements. ANTA and its derivatives are often characterized by good thermal stabilities, a desirable trait attributed to the stable heterocyclic triazole ring. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are standard techniques used to determine the decomposition temperatures of these compounds. nih.gov DSC measures the heat flow associated with thermal transitions, revealing the onset of decomposition, while TG tracks mass loss as a function of temperature. For comparison, 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO), a structurally similar compound, has a high decomposition temperature exceeding 286 °C. acs.org Some fused-ring triazole derivatives have demonstrated even greater stability, with decomposition temperatures reaching 329 °C. acs.org Studies on related compounds like 5-amino-1H-tetrazole show decomposition beginning around 200 °C. mdpi.com The specific decomposition temperature of ANTA and its derivatives can be influenced by the type and position of substituent groups.
| Compound | Decomposition Temperature (Td) (°C) | Method | Reference |
|---|---|---|---|
| 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) | >286 | DSC/TG | acs.org |
| 3,7-diamino-2,6-dinitro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione | 329 | DSC/TG | acs.org |
| [2,2′-bi(1,3,4-oxadiazole)]-5,5′(4H,4′H)-dione (OXO-9) | 317 | DSC/TG | acs.org |
| 5-amino-1H-tetrazole (5AT) | ~200 (onset) | TG | mdpi.com |
The thermal decomposition of nitrotriazoles is a complex process involving multiple steps and the formation of various gaseous products. researchgate.net The decomposition pathway is heavily influenced by the compound's molecular and electronic structure.
Insensitivity Assessment
The sensitivity of an energetic material to accidental initiation by impact, friction, or electrostatic discharge is a paramount safety consideration. ANTA and its derivatives have been the subject of extensive research to quantify their insensitivity and understand the underlying structural factors that contribute to their stability.
Impact Sensitivity (IS) Studies
Impact sensitivity is a measure of an energetic material's susceptibility to detonation or decomposition upon being struck by a falling weight. 5-amino-3-nitro-1,2,4-triazole (ANTA) is recognized as a very insensitive explosive. dtic.milresearchgate.netresearchgate.net Experimental studies have shown its impact insensitivity to be greater than 320 cm, as determined by the Type 12 drop hammer test. dtic.milresearchgate.netresearchgate.net This high level of insensitivity makes it a promising candidate for applications where safety is a primary concern.
The impact sensitivity of various derivatives of ANTA has also been investigated. For instance, the triaminoguanidinium salt of 5-nitro-3-(trinitromethyl)-1H-1,2,4-triazole demonstrates a low mechanical sensitivity with an impact sensitivity of 10.3 J. energetic-materials.org.cn In contrast, the hydrazine (B178648) salt of the same derivative is relatively more sensitive. energetic-materials.org.cn The introduction of different functional groups can significantly influence the impact sensitivity. For example, some energetic salts of 5-amino-1H-1,2,4-triazole-3-carbohydrazide exhibit impact sensitivities ranging from 5 to 80 J. rsc.org
| Compound | Impact Sensitivity (IS) | Reference |
|---|---|---|
| 5-amino-3-nitro-1,2,4-triazole (ANTA) | > 320 cm (Type 12) | dtic.milresearchgate.netresearchgate.net |
| Triaminoguanidinium salt of 5-nitro-3-(trinitromethyl)-1H-1,2,4-triazole | 10.3 J | energetic-materials.org.cn |
| Energetic salts of 5-amino-1H-1,2,4-triazole-3-carbohydrazide | 5 - 80 J | rsc.org |
Friction Sensitivity (FS) Analyses
| Compound | Friction Sensitivity (FS) | Reference |
|---|---|---|
| Triaminoguanidinium salt of 5-nitro-3-(trinitromethyl)-1H-1,2,4-triazole | 150 N | energetic-materials.org.cn |
| Ammonium (B1175870) salt of a nitroamino-rearranged pyridazine (B1198779) derivative | 240 N | rsc.org |
Electrostatic Discharge (ESD) Sensitivity
Electrostatic discharge can be a significant hazard in the handling of energetic materials. Research into the ESD sensitivity of 5-nitro-1H-1,2,4-triazol-3-amine and its derivatives is crucial for ensuring safe manufacturing and handling protocols. While specific ESD sensitivity values for ANTA were not found in the reviewed sources, a study on a new family of nitrogen-rich energetic salts based on 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine, a derivative of ANTA, revealed that these salts are insensitive to electrostatic discharge. researchgate.net This suggests that the triazole ring system, when appropriately substituted, can lead to compounds with low ESD sensitivity. Further testing on the parent ANTA molecule is warranted to fully characterize its ESD properties.
Correlation of Molecular Structure and Crystal Packing with Mechanical Sensitivity
The low mechanical sensitivity of many energetic materials, including derivatives of 5-nitro-1H-1,2,4-triazol-3-amine, is often attributed to specific features of their molecular and crystal structures. Extensive hydrogen bonding is a key factor in desensitizing energetic molecules. rsc.orgrsc.org In the crystal lattice, strong intermolecular hydrogen bonds can create a stable, three-dimensional network that requires more energy to disrupt, thereby reducing the likelihood of initiation from mechanical stimuli. rsc.org
For instance, the crystal structure of certain 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts reveals a complex 3D network formed by extensive hydrogen bonding interactions between cations and anions, which contributes significantly to their high density, insensitivity, and thermal stability. rsc.org Similarly, a unique hydrogen bond system is formed by the transfer of a proton from a nitroamino group to form a nitroimino group in a pyridazine derivative, leading to both intramolecular and intermolecular hydrogen bonds that shorten the distances between molecules and increase density. rsc.org
The planarity of the triazole ring is another important structural feature. In the crystal structure of a derivative, the triazolyl ring is virtually planar, and molecules are linked by various hydrogen bonds (N—H⋯O, N—H⋯N, O—H⋯O, and C—H⋯O) and π–π stacking interactions, forming a stable three-dimensional structure. dtic.mil The presence of both amino and nitro groups on the triazole ring allows for the formation of these extensive hydrogen bonding networks, which are crucial for the compound's low sensitivity.
Heat of Formation and Energy Release Characteristics
The heat of formation (ΔHf) is a fundamental thermochemical property of an energetic material that is directly related to its energy content. A more positive heat of formation generally indicates a higher energy release upon decomposition.
For 5-amino-3-nitro-1,2,4-triazole (ANTA), the solid-phase enthalpy of formation has been determined to be 88 ± 10 kJ/mol. energetic-materials.org.cn This positive value is indicative of its energetic nature. In another source, the heat of formation is reported as 21.0 kcal/mol. osti.gov
The heat of formation of derivatives can be significantly influenced by the nature of the substituents. For example, the triaminoguanidinium salt of 5-nitro-3-(trinitromethyl)-1H-1,2,4-triazole has a heat of formation of 0.644 kJ·g⁻¹, which is nearly 1.4 times greater than that of its precursor. energetic-materials.org.cn The introduction of a C-amino group can enhance density and detonation performance, while an N-amino group can improve nitrogen content and the heat of formation. dtic.mil
| Compound | Heat of Formation (ΔHf) | Reference |
|---|---|---|
| 5-amino-3-nitro-1,2,4-triazole (ANTA) | 88 ± 10 kJ/mol | energetic-materials.org.cn |
| 5-amino-3-nitro-1,2,4-triazole (ANTA) | 21.0 kcal/mol | osti.gov |
| Triaminoguanidinium salt of 5-nitro-3-(trinitromethyl)-1H-1,2,4-triazole | 0.644 kJ·g⁻¹ | energetic-materials.org.cn |
Experimental Determination Methods
The experimental determination of the heat of formation of energetic materials is typically carried out using bomb calorimetry. dtic.milbiopchem.educationaimil.com This technique measures the heat of combustion (ΔHc) of a sample, from which the heat of formation can be calculated. dtic.mil
The general procedure for bomb calorimetry involves the following steps:
A precisely weighed sample of the energetic material is placed in a crucible inside a strong, sealed container known as a "bomb". aimil.com
The bomb is filled with a high-pressure oxygen atmosphere. aimil.com
The bomb is then submerged in a known quantity of water in an insulated container called a calorimeter. aimil.com
The sample is ignited electrically via a fuse wire. biopchem.educationaimil.com
The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. biopchem.educationaimil.com
The temperature change of the water is carefully measured with a high-precision thermometer. aimil.com
The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. biopchem.education
From the measured temperature rise and the heat capacity of the calorimeter, the heat of combustion of the sample can be calculated. biopchem.education
Finally, the heat of formation is determined from the heat of combustion using Hess's law. dtic.mil
It is important to note that direct experimental measurements of the heat of formation for energetic materials can be complicated due to their instability and the high amount of heat released. dtic.mil Therefore, great care must be taken to ensure the safety and accuracy of the experiment.
Computational Approaches for Predicting Heat of Formation
The heat of formation is a critical parameter in evaluating the performance of energetic materials, as it directly influences their energy output. Due to the hazardous nature and resource-intensive process of experimental calorimetry, computational methods have become indispensable tools for the initial screening and characterization of novel energetic compounds. These theoretical approaches allow for the prediction of heats of formation for hypothetical molecules, guiding synthetic efforts toward the most promising candidates.
A predominant method for these predictions is Density Functional Theory (DFT) . DFT is employed to investigate molecular geometries, thermodynamic properties, and heats of formation. The calculations are often performed at specific levels of theory, such as B3LYP or B3PW91, with various basis sets (e.g., 6-311++G(d,p) or 6-31G(d,f)).
One common DFT-based approach to calculate the gas-phase heat of formation (ΔH°f(g)) is through the use of isodesmic reactions . This technique involves a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By choosing well-characterized molecules as reference compounds, systematic errors in the quantum chemical calculations are canceled out, leading to more accurate predictions of the heat of formation for the target molecule.
Another strategy involves converting quantum mechanical energies directly into heats of formation. Simple atom and group-equivalent methods have been developed to transform these calculated energies into gas-phase heats of formation for systems containing carbon, hydrogen, nitrogen, and oxygen. To determine the solid-phase heat of formation (ΔH°f(s)), which is more relevant for practical applications, the gas-phase value is combined with the predicted heat of sublimation (ΔHsub). The heat of sublimation can also be estimated computationally, often by deriving it from the quantum-mechanically calculated electrostatic potential of the isolated molecule. These methods have shown significant improvement in accuracy over the years, with root-mean-square deviations from experimental values for solid-phase heats of formation being notably reduced.
The table below summarizes some computational approaches used for predicting the heat of formation of energetic materials.
| Computational Method | Key Features | Typical Basis Set | Common Application |
| Isodesmic Reactions | Bond-conserving reactions to cancel computational errors. | Varies (e.g., 6-311++G(d,p)) | Calculating gas-phase heat of formation (ΔH°f(g)). |
| Atom/Group Equivalence | Converts total quantum mechanical energies to ΔH°f(g) using empirical parameters. | B3LYP/6-31G* or larger | Predicting gas- and condensed-phase heats of formation. |
| Direct Calculation | Computes the enthalpy difference between the solid-phase material and its constituent elements in their reference states. | Varies | Directly predicting solid-phase heat of formation (ΔH°f(s)). |
| ESP Method | Predicts heat of sublimation/vaporization from the molecular electrostatic potential. | Varies | Used to convert gas-phase to condensed-phase heats of formation. |
These computational models enable the screening of numerous hypothetical energetic materials, providing crucial insights that allow experimental researchers to focus their resources on molecules that demonstrate the most potential for enhanced performance and desired properties.
Design Principles for Next-Generation Energetic Materials Incorporating Triazole Moieties
The 1,2,4-triazole ring is a foundational structural motif in the development of next-generation energetic materials. Its inherent characteristics, such as high nitrogen content, positive heat of formation, and significant thermal stability, make it an excellent backbone for designing high-performance and insensitive explosives. rsc.orgenergetic-materials.org.cn Research in this area is guided by several key design principles aimed at optimizing the balance between energy output, stability, and sensitivity.
Intermolecular Interactions and Crystal Engineering in 5 Nitro 1h 1,2,4 Triazol 3 Amine;hydrate Systems
Hydrogen Bonding Networks in the Solid State
Hydrogen bonds are the dominant intermolecular forces in the crystal structure of 5-nitro-1H-1,2,4-triazol-3-amine;hydrate (B1144303). These interactions create a robust, three-dimensional network that significantly influences the compound's properties.
| Interaction Type | Typical Donor | Typical Acceptor | Significance in Crystal Packing |
|---|---|---|---|
| N-H…O | Amino Group (-NH₂) | Nitro Group (-NO₂) | Links molecules into chains and layers, contributing to structural stability. |
| N-H…N | Amino Group (-NH₂) | Triazole Ring Nitrogen | Crosslinks molecular chains, enhancing the three-dimensional network. |
The inclusion of water molecules in the crystal lattice introduces additional and often crucial hydrogen bonding interactions. nih.gov These hydrate water molecules can act as both hydrogen bond donors and acceptors, bridging different molecules of 5-nitro-1H-1,2,4-triazol-3-amine that might not otherwise be directly connected. rsc.org This bridging function is vital for the formation of a stable, three-dimensional network. researchgate.net The water molecules form O-H…O and O-H…N bonds, further strengthening the crystal lattice. researchgate.net In some hydrated triazole structures, water molecules are responsible for connecting layers, transforming a 2D arrangement into a more complex 3D architecture. nih.govrsc.org Hirshfeld surface analysis of a hydrated 3,5-diamino-1,2,4-triazole revealed that H⋯O contacts originating from the water molecules account for 8.5% of the intermolecular interactions. nih.govresearchgate.net
Crystal Packing Architectures
The cumulative effect of hydrogen bonds and other weaker interactions, such as van der Waals forces, results in specific crystal packing architectures. These architectures are key to understanding the macroscopic properties of the material.
| Compound/Interaction | Parameter | Value (Å) | Reference |
|---|---|---|---|
| Triazole-Benzene π–π interaction | Inter-centroid separation | 3.4967 (8) | researchgate.net |
| Triazole-Triazole π–π interaction | Inter-centroid separation | 3.507 (3) | nih.gov |
| Triazole-Benzene π–π interaction | Ring-centroid separation | 3.895 (1) | researchgate.net |
The combination of extensive hydrogen bonding and π-π stacking interactions leads to the formation of a robust three-dimensional network. researchgate.net Hydrogen bonds typically form layers or chains, and these are then interconnected by further hydrogen bonds (often involving water molecules) or by the stacking of the triazole rings. researchgate.netrsc.org This intricate network is responsible for the high density and stability of the crystal. rsc.org The specific topology of this network, including the formation of distinct layers and how they are linked, is a defining feature of the crystal structure. researchgate.net
Influence of Intermolecular Interactions on Bulk Material Properties
The nature and strength of the intermolecular interactions within the crystal of 5-nitro-1H-1,2,4-triazol-3-amine;hydrate have a direct and significant impact on its bulk properties.
The extensive three-dimensional network created by hydrogen bonds is a primary contributor to the high density of the material. rsc.org A more tightly packed crystal lattice, resulting from strong and numerous intermolecular interactions, generally leads to a higher density.
The stability of energetic materials is often linked to the strength of their crystal lattice. The comprehensive network of hydrogen bonds in hydrated 5-nitro-1H-1,2,4-triazol-3-amine provides considerable thermal stability. rsc.org These strong interactions require more energy to be overcome, thus increasing the decomposition temperature. The incorporation of water molecules can further stabilize the structure through additional hydrogen bonding. nih.govresearchgate.net
The sensitivity of energetic materials to stimuli like impact and friction is also influenced by the crystal packing. A robust and interconnected network of hydrogen bonds can help to dissipate energy, leading to lower sensitivity. rsc.org The intricate web of interactions helps to prevent the formation of "hot spots" that can initiate detonation.
Polymorphism Studies and Hydrate Formation in this compound Systems
The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in the fields of materials science and crystal engineering. These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties. In the context of energetic materials like derivatives of 1,2,4-triazole (B32235), polymorphism can influence critical parameters such as density, thermal stability, and sensitivity. The incorporation of water molecules to form hydrates adds another layer of complexity and tunability to the crystal structure.
While specific, in-depth studies on the polymorphism of 5-nitro-1H-1,2,4-triazol-3-amine monohydrate are not extensively detailed in publicly available literature, the broader family of triazole derivatives is known to exhibit both polymorphism and hydrate formation. Computational studies have indicated differences in the redox properties of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) in its gas-phase, adsorbed, and hydrated states, highlighting the significance of hydration on its chemical behavior. researchgate.netacs.org
Investigations into related triazole compounds provide valuable insights into the types of crystalline structures and intermolecular interactions that can be anticipated in this compound systems. For instance, the related compound 3-nitro-1,2,4-triazole (B13798) has been shown to crystallize in at least two different polymorphic forms, a tetragonal (Form I) and a monoclinic (Form II) system. nih.gov This demonstrates the structural versatility of the nitrotriazole core.
The formation of hydrates is a common phenomenon for many amino-substituted triazoles. The crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate reveals an extensive three-dimensional network of hydrogen bonds involving the water molecules, which significantly influences the crystal packing. nih.gov The study of various 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole salts has also shown the formation of both anhydrous and hydrated crystalline forms, further illustrating the propensity of these systems to incorporate water into their crystal lattices. acs.org
The intermolecular interactions in these hydrated crystals are typically dominated by hydrogen bonds between the amino groups of the triazole ring, the nitro group (in the case of nitro-substituted triazoles), and the water molecules. These interactions play a crucial role in stabilizing the crystal structure. The analysis of charge density distribution in crystals of 3,4-diamino-1,2,4-triazole has provided a detailed understanding of the nature of these intermolecular forces. nih.gov
The following table presents crystallographic data for a related hydrated triazole compound, 1H-1,2,4-triazole-3,5-diamine monohydrate, to illustrate the typical crystal system and space group for such compounds.
| Compound | Formula | Crystal System | Space Group | Reference |
| 1H-1,2,4-triazole-3,5-diamine monohydrate | C₂H₅N₅·H₂O | Monoclinic | P2₁/c | nih.gov |
This table is for illustrative purposes to show the crystallographic data of a related hydrated triazole.
The study of polymorphism and hydrate formation in 5-nitro-1H-1,2,4-triazol-3-amine and its derivatives is an important area for further research. A thorough understanding of these phenomena would allow for the controlled crystallization of desired polymorphs or hydrates with optimized properties for specific applications.
Advanced Research Applications of 5 Nitro 1h 1,2,4 Triazol 3 Amine Scaffolds in Materials Science and Organic Synthesis
Building Block for Complex Heterocyclic Compounds in Organic Synthesis
The unique structure of 5-nitro-1H-1,2,4-triazol-3-amine (ANTA), with its electron-withdrawing nitro group and nucleophilic amino group, makes it an important synthon for creating more complex heterocyclic systems. researchgate.netbohrium.com The presence of two reactive sites, the ring nitrogen (-NH) and the exocyclic amino group (-NH2), allows for a variety of chemical transformations, including alkylation, arylation, and condensation reactions. researchgate.net
This reactivity has been primarily exploited in the field of energetic materials. For instance, ANTA serves as a key intermediate in the synthesis of heat-resistant and insensitive high explosives. researchgate.netenergetic-materials.org.cn A notable example is the nucleophilic substitution reaction between the sodium salt of ANTA and 4,6-dichloro-5-nitropyrimidine (B16160) to produce 4,6-bis(5-amino-3-nitro-1,2,4-triazol-1-yl)-5-nitropyrimidine (DANTNP). researchgate.net This reaction highlights the utility of ANTA in constructing larger, polynitro heterocyclic frameworks.
Furthermore, the amino group of ANTA can be diazotized or oxidized, while the ring itself can undergo various substitutions, providing pathways to a diverse range of functionalized triazole derivatives. researchgate.net These reactions underscore ANTA's role as a foundational molecule for building thermally stable and dense materials. researchgate.netresearchgate.net
Applications in Materials Science
The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of various functional materials due to its unique chemical properties. chemijournal.com Derivatives of this heterocyclic system are explored for applications ranging from electronics to corrosion prevention.
Development of Advanced Materials with Specific Electronic or Optical Properties
Triazole derivatives have attracted significant interest for their potential in creating materials with valuable nonlinear optical (NLO) properties. researchgate.netibm.com These materials can interact with intense laser light to alter its frequency, a property essential for applications in optical communications, data storage, and optical limiting. ibm.comresearchgate.net Organic molecules with donor-acceptor groups can exhibit significant NLO responses. The 5-nitro-1H-1,2,4-triazol-3-amine scaffold, containing both an electron-donating amino group and an electron-withdrawing nitro group, fits this structural paradigm.
While direct NLO studies on ANTA are not extensively documented, research on analogous donor-acceptor substituted triazoles demonstrates the promise of this molecular design. researchgate.netrgnpublications.com For example, theoretical and experimental studies on various triazole derivatives have shown that they can possess significant first and second hyperpolarizabilities, which are key metrics for NLO performance. researchgate.netrawdatalibrary.net Computational studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of triazole-based compounds, revealing their potential for optoelectronic applications. researchgate.netrgnpublications.com The investigation of fluorene-based polymers functionalized with triazoles has also shown favorable third-order NLO properties. researchgate.net
Function as Corrosion Inhibitors
Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. nih.govresearchgate.net Their inhibitory action stems from the ability of the triazole molecule to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.net
The adsorption process is facilitated by the presence of heteroatoms (nitrogen), sulfur (in thiol derivatives), and π-electrons in the triazole ring, which can interact with the vacant d-orbitals of the metal. researchgate.net Compounds containing both nitrogen and sulfur often exhibit enhanced inhibition efficiency. The protective film formed can be due to either physisorption (electrostatic interaction) or chemisorption (covalent bond formation).
Numerous studies have quantified the performance of various triazole derivatives, demonstrating their high inhibition efficiencies.
| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 3,5-Diamino-1,2,4-triazole | Copper | Nitric Acid | Not specified | researchgate.net |
| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | 90.0 | frontiersin.org |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | Carbon Steel | 2 M HCl | 95.0 | scispace.com |
| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole derivatives | Mild Steel | 2 M H3PO4 | 86.0 | researchgate.net |
The amino and nitro groups on the ANTA scaffold could contribute to its potential as a corrosion inhibitor by enhancing its adsorption onto metal surfaces.
Role in Polymer Chemistry and Functional Polymers
Triazoles are valuable moieties in polymer science, used for both synthesizing polymer backbones and for the post-polymerization functionalization of existing chains. rsc.org The introduction of functional groups via triazole chemistry allows for the precise tuning of polymer properties for advanced applications. rsc.org
The reactive nature of the amino group in 5-nitro-1H-1,2,4-triazol-3-amine makes it a candidate for incorporation into polymer structures. This can be achieved by reacting ANTA with polymers containing suitable functional groups, such as acyl chlorides or epoxides, to append the aminonitrotriazole unit as a side chain. This approach can be used to create functional polymers with tailored properties, such as enhanced thermal stability or specific energetic characteristics. For example, polymers functionalized with energetic groups like the nitro-triazole moiety are of interest in the development of energetic binders or polymer-bonded explosives (PBXs).
While specific examples of polymers functionalized directly with ANTA are specialized, the broader strategy of using amino-triazoles to modify polymers is established. For instance, 3-amino-1,2,4-triazole has been used to functionalize polymers, indicating the feasibility of using such building blocks in materials chemistry. nih.gov Adamantane-functionalized poly(2-oxazoline)s have been synthesized via amidation, a reaction pathway that could potentially be adapted for ANTA. nih.gov
Green Chemistry Approaches in Triazole Synthesis and Derivatization
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like triazoles to minimize environmental impact. nih.gov These approaches focus on reducing reaction times, minimizing waste, and avoiding the use of hazardous solvents and reagents. rsc.org
Microwave-assisted synthesis has emerged as a powerful green tool for organic reactions. pnrjournal.comresearchgate.net This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.orgnih.gov The synthesis of various 1,2,4-triazole derivatives has been successfully achieved using microwave irradiation, sometimes in solvent-free conditions, which further enhances the environmental friendliness of the process. nih.govmdpi.com For example, an efficient microwave-assisted method for synthesizing 3-amino-1,2,4-triazoles directly from aminoguanidine (B1677879) bicarbonate and carboxylic acids has been reported. mdpi.com
Other green chemistry strategies applicable to triazole synthesis include:
Ultrasound-assisted synthesis: The use of ultrasonic irradiation can promote reactions, leading to shorter times and higher yields. nih.govitmedicalteam.pl
Use of eco-friendly solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key focus. nih.gov
Catalyst-free or metal-free reactions: Developing synthetic routes that avoid heavy metal catalysts reduces toxic waste and simplifies purification. itmedicalteam.pl
An improved synthesis of ANTA itself involves treating the ammonium (B1175870) salt of 3,5-dinitro-1H-1,2,4-triazole with hydrazine (B178648) hydrate (B1144303), which provides yields greater than 90%, showcasing a more efficient pathway to this important intermediate. bohrium.comscribd.com
Future Directions in Triazole Research for Novel Materials Development
The versatility of the 5-nitro-1H-1,2,4-triazol-3-amine scaffold suggests several promising avenues for future research in materials science. The ongoing interest in 1,2,4-triazole derivatives for a range of biological and material applications indicates a dynamic field of study. researchgate.netnih.gov
Future research directions are likely to include:
Novel Energetic Materials: A primary focus will likely remain on using ANTA and its derivatives to design and synthesize next-generation energetic materials that offer an optimal balance of high performance, thermal stability, and low sensitivity. nih.govacs.orgmdpi.com The development of fused heterocyclic systems based on the triazole ring is a promising strategy. rsc.org
Advanced Optical Materials: Systematic exploration of ANTA derivatives for nonlinear optical applications is a compelling area. By strategically modifying the scaffold with different donor-acceptor groups, it may be possible to fine-tune the electronic structure to create novel chromophores for optoelectronic devices. nih.gov
High-Performance Polymers: Research into incorporating the ANTA moiety into polymer backbones or as side chains could lead to new functional polymers. These materials could find use as high-performance, heat-resistant polymers, energetic binders, or materials with unique surface properties. rsc.org
Sustainable Synthesis: Continued development of green and sustainable synthetic methods for ANTA and its derivatives will be crucial. This includes optimizing microwave-assisted protocols, exploring flow chemistry, and using biodegradable solvents to make the production of these valuable compounds more environmentally benign. rsc.orgresearchgate.net
Q & A
Basic: What synthetic methodologies are optimal for preparing 5-nitro-1H-1,2,4-triazol-3-amine derivatives?
Microwave-assisted synthesis significantly enhances regioselectivity and efficiency. For example, microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields (47–82%) compared to conventional methods. Key steps include optimizing solvent systems (e.g., ethanol or DMF) and stoichiometric ratios of nitro-substituted aryl precursors to triazole cores. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products .
Advanced: How can X-ray crystallography and computational modeling resolve structural ambiguities in nitro-triazolamine derivatives?
Single-crystal X-ray diffraction (SXRD) using programs like SHELXL is the gold standard for determining crystal structures, particularly for hydrates, as it identifies hydrogen-bonding networks and lattice water positions . Density Functional Theory (DFT) complements experimental data by calculating electronic properties (e.g., HOMO-LUMO gaps) and verifying nitro group orientation. For example, Hirshfeld surface analysis can quantify intermolecular interactions, aiding in understanding stability and reactivity .
Advanced: What analytical techniques are essential for assessing thermal stability and decomposition pathways?
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) quantify thermal stability, detecting exothermic peaks (e.g., decomposition at 200–250°C). Gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition byproducts, while kinetic studies using Arrhenius equations model degradation rates. The nitro group increases sensitivity, requiring controlled heating rates (<5°C/min) to avoid explosive decomposition .
Advanced: How do researchers mitigate discrepancies in reported spectral data for triazolamine derivatives?
Contradictions in NMR or IR spectra often arise from solvent effects or tautomeric equilibria. Standardizing solvents (e.g., CDCl₃ vs. DMSO-d₆) and temperatures during analysis reduces variability. Cross-validation with high-resolution mass spectrometry (HRMS) and elemental analysis ensures molecular integrity. For example, DEPT-Q NMR resolves carbon multiplicity ambiguities in aromatic regions .
Basic: What safety protocols are critical for handling nitro-substituted triazolamines?
Due to impact sensitivity (e.g., <2.5 J in hammer tests), synthesize small batches (<1 g) in blast-shielded reactors. Use remote-controlled equipment for grinding or pressing. Waste must be stored in inert, aqueous solutions (e.g., 10% NaOH) and disposed via certified hazardous waste facilities. Personal protective equipment (PPE) includes anti-static lab coats and face shields .
Advanced: What computational strategies predict bioactivity of nitro-triazolamine derivatives?
Molecular docking (e.g., AutoDock Vina) screens interactions with biological targets like HIV-1 reverse transcriptase. Quantitative Structure-Activity Relationship (QSAR) models correlate nitro group position with IC₅₀ values. In vitro assays (e.g., MIC for antimicrobial activity) validate predictions. For example, derivatives with para-nitro substituents exhibit enhanced RT inhibition due to hydrophobic pocket compatibility .
Advanced: How do researchers address low yields in regioselective triazolamine synthesis?
Low yields (e.g., <50%) often stem from competing reaction pathways. Employ directing groups (e.g., tert-butyl) to bias regiochemistry. Microwave optimization (e.g., 100–150°C, 20–30 min) or catalyst screening (e.g., p-TsOH) can suppress byproducts. Reaction monitoring via TLC or in situ FTIR identifies intermediates for kinetic control .
Basic: What spectroscopic techniques confirm nitro group incorporation in triazolamines?
Fourier-Transform Infrared (FTIR) spectroscopy identifies asymmetric NO₂ stretches (~1520 cm⁻¹) and symmetric stretches (~1350 cm⁻¹). ¹H NMR detects deshielded aromatic protons adjacent to nitro groups (δ 8.1–8.3 ppm). X-ray Photoelectron Spectroscopy (XPS) quantifies nitrogen oxidation states (e.g., N 1s binding energy ~406 eV for nitro groups) .
Advanced: How can cryocrystallography resolve hydrate structures in nitro-triazolamines?
Flash-freezing crystals to 100 K using liquid nitrogen preserves hydrate lattices during SXRD. Hydrogen-bonding networks between water molecules and nitro/triazole moieties are mapped using Olex2 or Mercury software. Dynamic vapor sorption (DVS) assesses hydrate stability under varying humidity, informing storage conditions .
Advanced: What strategies optimize nitro-triazolamines as energetic materials?
Detonation velocity (VOD) and pressure are calculated via EXPLO5 software using density (1.57–1.79 g/cm³) and heat of formation (ΔHf) from Gaussian 03. Impact sensitivity is reduced by incorporating azido or amino groups, which stabilize the crystal lattice. Sensitivity testing follows STANAG 4489 standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
